2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)-
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Overview
Description
Preparation Methods
The synthesis of 2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)- typically involves the reaction of octadienoic acid with isobutylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated amides or other reduced forms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)- has several scientific research applications:
Chemistry: It is used as a model compound in studying amide bond formation and reactivity.
Biology: Its bioactive properties make it a subject of interest in biological studies, particularly in understanding its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)- involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes, including inflammation and pain perception, through its interaction with cellular receptors and enzymes . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)- can be compared with other similar compounds such as:
N-isobutylamide derivatives: These compounds share similar structural features and bioactive properties.
Alkylamides from natural sources: Compounds like those found in Echinacea and Spilanthes species have similar bioactive properties and applications.
The uniqueness of 2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)- lies in its specific structural configuration and the resulting bioactive properties, which make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
23512-47-2 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)octa-2,4-dienamide |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-7-8-9-12(14)13-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,13,14)/b7-6+,9-8+ |
InChI Key |
VZASTVPVPUAAJK-BLHCBFLLSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
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